4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide

Oxidative stability Synthetic chemistry Reaction selectivity

4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is a synthetic quaternary isoquinolinium salt belonging to the 4-benzylisoquinoline class, structurally related to papaverine analogs. The compound features a p-chlorobenzyl substituent at the 4-position, 6,7-dimethoxy groups on the isoquinoline core, and a methyl group quaternizing the nitrogen at the 3-position.

Molecular Formula C19H19BrClNO2
Molecular Weight 408.7 g/mol
CAS No. 62334-40-1
Cat. No. B13764223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide
CAS62334-40-1
Molecular FormulaC19H19BrClNO2
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2C=[NH+]1)OC)OC)CC3=CC=C(C=C3)Cl.[Br-]
InChIInChI=1S/C19H18ClNO2.BrH/c1-12-16(8-13-4-6-15(20)7-5-13)17-10-19(23-3)18(22-2)9-14(17)11-21-12;/h4-7,9-11H,8H2,1-3H3;1H
InChIKeySTWZFTQMDXERKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline Hydrobromide (CAS 62334-40-1): Core Structural Identity


4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is a synthetic quaternary isoquinolinium salt belonging to the 4-benzylisoquinoline class, structurally related to papaverine analogs. The compound features a p-chlorobenzyl substituent at the 4-position, 6,7-dimethoxy groups on the isoquinoline core, and a methyl group quaternizing the nitrogen at the 3-position [1]. This N-methylation distinguishes it from the widely studied non-quaternized analog PV2 (6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline, CAS 32871-99-1) and positions it as a distinct chemical entity with altered physicochemical and biological properties [2].

Why 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline Hydrobromide Cannot Be Substituted by Closely Related Analogs


Despite structural similarity, 4-benzylisoquinoline analogs cannot be interchanged in experimental or industrial contexts due to critical differences in substitution position, quaternization state, and oxidation susceptibility. The 4-benzyl substitution pattern confers distinct reactivity compared to 1-benzyl isomers such as papaverine, and N-methylation to the quaternary ammonium salt profoundly impacts solubility, membrane permeability, and metabolic stability relative to the neutral base PV2 [1]. These differences demand compound-specific selection criteria rather than class-level assumptions.

Quantitative Differentiation Evidence for 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline Hydrobromide (CAS 62334-40-1)


Vanadium Oxidation Susceptibility: 4-Benzyl vs 1-Benzyl Isoquinoline Scaffolds

The 4-(p-chlorobenzyl)-6,7-dimethoxyisoquinoline scaffold undergoes markedly more extensive oxidation by vanadium pentoxide in 5M sulfuric acid compared to 1-benzyl-6,7-dimethoxyisoquinoline. The molar consumption of vanadyl ions is significantly higher for the 4-benzyl isomer, and deep oxidation products such as succinic acid and carbon dioxide were identified exclusively from the 4-substituted compound, indicating more profound oxidative degradation [1]. The subsequent study on the N-methylated iodomethylate derivative (directly analogous to the target quaternary salt) revealed distinct oxidative fragmentation pathways producing p-chlorobenzoic acids, p-chlorophenylacetic acid derivatives, and complex condensation products, confirming that both the 4-benzyl position and N-methylation modulate oxidative fate [2].

Oxidative stability Synthetic chemistry Reaction selectivity

Pharmacokinetic Baseline: Oral Absorption and Hepatic First-Pass Extraction of the Non-Quaternized Analog PV2

The non-quaternized parent scaffold PV2 (6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline) exhibits 52% oral absorption in rodents, with an 83% hepatic first-pass extraction ratio, indicating extensive liver metabolism that limits systemic exposure. Tissue distribution reveals affinity for aorta, cardiac tissues, and cerebral blood vessels, with 20% urinary excretion and 70% fecal elimination, including 80% biliary excretion [1]. While direct PK data for the N-methylated quaternary target compound are not publicly available, the quaternary ammonium moiety is expected to further reduce oral absorption and alter tissue distribution, making these PV2 parameters a critical baseline for interpreting the behavior of the N-methylated derivative [2].

Pharmacokinetics Oral bioavailability First-pass metabolism

Positional Isomer Pharmacology: 4-Benzyl vs 1-Benzyl Substitution Impact on Biological Activity

Lejay et al. (1977) systematically compared the pharmacological and conformational properties of p-chlorobenzyl-4-isoquinolines substituted at the 1- and 3- positions. The study demonstrated that the 4-benzyl substitution pattern produces compounds with distinct activity profiles compared to the classical 1-benzyl papaverine pharmacophore, establishing that position-specific SAR governs biological target engagement [1]. The target compound, specifically substituted at the 3-position with a methyl group and quaternized, occupies a unique point in this SAR space that cannot be replicated by 1-substituted or non-quaternized analogs.

Structure-activity relationship Papaverine analogs Vascular pharmacology

Metabolic Fate Divergence: N-Methylation Alters O-Demethylation Pathways

PV2 is metabolized primarily by O-demethylation to 6- and 7-desmethyl-PV2 and 6,7-didesmethyl-PV2, with at least six additional unidentified metabolites [1]. N-Methylation to the quaternary ammonium form (as in the target compound) is anticipated to alter the accessibility of the catechol O-methyltransferase (COMT) and cytochrome P450 isoforms responsible for O-demethylation, as demonstrated by Servin et al. (1987) for related analogs where liver COMT and glutathione conjugation pathways critically modulate metabolite profiles [2]. This metabolic divergence necessitates compound-specific metabolite identification in pharmacokinetic studies.

Drug metabolism O-Demethylation Metabolic stability

Optimal Research and Industrial Use Cases for 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline Hydrobromide


Synthetic Chemistry: Oxidative Degradation Selectivity Studies

The compound's demonstrated differential susceptibility to vanadium pentoxide oxidation, compared to 1-benzyl isomers, makes it a valuable substrate for investigating oxidative degradation mechanisms of quaternary isoquinolinium salts. The unique fragmentation products identified (p-chlorobenzoic acids, p-chlorophenylacetic acid derivatives) provide distinct analytical markers for reaction monitoring [1].

Pharmacokinetic and Metabolism Comparative Studies

As a quaternary N-methylated analog of PV2, this compound serves as a critical comparator in studies designed to quantify the impact of quaternization on oral absorption, tissue distribution, and metabolic O-demethylation. The extensive PK baseline available for PV2 (52% oral absorption, 83% hepatic extraction, tissue affinity profile) provides a reference framework for interpreting data from the N-methylated derivative [2].

Structure-Activity Relationship (SAR) Profiling of Papaverine Analogs

The compound occupies a distinct position in the 4-benzylisoquinoline SAR landscape, specifically defined by the combination of 4-(p-chlorobenzyl) substitution and N-methylation. It is suitable for inclusion in screening panels designed to dissect positional isomer contributions to biological activity at targets relevant to vasodilation and smooth muscle relaxation, complementing data from 1-benzyl and non-quaternized 4-benzyl analogs [3].

Formulation Development for Quaternary Ammonium Drug Candidates

The hydrobromide salt form offers aqueous solubility characteristics typical of quaternary ammonium compounds, making it a practical model compound for developing parenteral or aqueous-based formulations. The high biliary excretion pattern documented for the PV2 scaffold (80% biliary excretion) suggests that formulation strategies for the quaternary derivative must address rapid hepatobiliary clearance [2].

Quote Request

Request a Quote for 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.